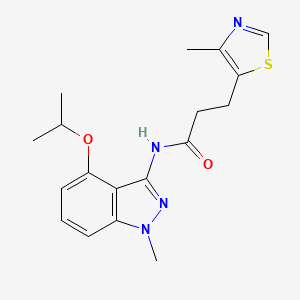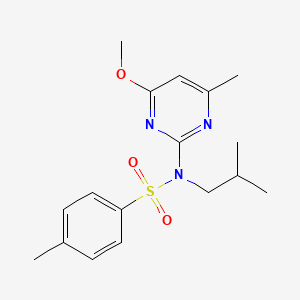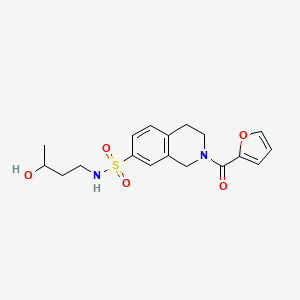
4-(4-chloro-2,2-dimethyl-1,1-dioxido-3-thietanyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine derivatives and thietanyl compounds are important in the field of organic chemistry due to their diverse applications ranging from pharmacology to materials science. These compounds exhibit a variety of chemical and physical properties that make them valuable for different scientific and industrial purposes.
Synthesis Analysis
The synthesis of morpholine derivatives often involves reactions with specific reagents under controlled conditions to introduce the desired functional groups. For example, the synthesis of morpholine derivatives can be achieved through reactions involving chloroethyl morpholine hydrochloride with specific reactants such as tellurium or sulfur compounds to produce tellurated or thiated morpholines (A. Singh et al., 2000; P. Buttero et al., 1974).
Molecular Structure Analysis
The molecular structure of morpholine and thietanyl derivatives can be characterized using various spectroscopic and crystallographic techniques. Structural determination provides insights into the arrangement of atoms within the molecule and the geometry around the central atom, which is crucial for understanding the compound's reactivity and properties (A. Prabhakaran et al., 2021).
Chemical Reactions and Properties
Morpholine derivatives participate in a range of chemical reactions, including complexation with metals, nucleophilic substitution, and elimination reactions. The chemical properties are influenced by the functional groups present in the molecule, which can dictate the reactivity and the types of reactions the compound can undergo (A. Singh et al., 2000; P. Buttero et al., 1974).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis and Electrochemical Investigations : Research has been conducted on synthesizing vic-dioxime ligands containing morpholine groups, demonstrating their potential in forming metal complexes with significant non-electrolyte properties. These complexes were characterized through various techniques, including FT-IR, UV-Vis, NMR, and cyclic voltammetry, revealing insights into their redox properties (Kilic et al., 2006).
Synthesis and Complexation with Metals : A study detailed the synthesis of tellurated derivatives of morpholine and their complexation with palladium(II) and mercury(II). The research provided insights into the structural characteristics of these complexes, contributing to the understanding of morpholine-based compounds in metal coordination chemistry (Singh et al., 2000).
Crystallography and Molecular Structure
Crystal Structure Analysis : Investigations into the crystal structure of compounds like dimethomorph, which contain morpholine groups, have been carried out. Such studies offer valuable information on the molecular arrangement and intermolecular interactions, which are crucial for understanding the chemical and physical properties of these compounds (Kang et al., 2015).
Intermolecular Interactions in Derivatives : Research on 1,2,4-triazole derivatives containing morpholine groups has been performed to analyze their intermolecular interactions. These studies, which include X-ray diffraction and theoretical calculations, contribute to the knowledge of how these compounds interact at the molecular level (Shukla et al., 2014).
Biological Applications and Activity
Biological Activity Screening : Some morpholine derivatives have been synthesized and screened for various biological activities, including antibacterial, antioxidant, and anti-TB properties. These studies are significant in exploring the therapeutic potential of morpholine-based compounds (Mamatha S.V et al., 2019).
Inhibitors of Src Kinase Activity : Research has been focused on optimizing morpholine derivatives as inhibitors of Src kinase activity, a critical target in cancer research. Such studies contribute to the development of new therapeutic agents for treating diseases related to abnormal kinase activity (Boschelli et al., 2001).
Environmental Applications
- Pesticide Removal from Wastewater : A study utilized a low-cost biosorbent for the removal of pesticides, including dimethomorph, from wastewater. This research highlights the environmental applications of morpholine derivatives in pollution control and offers a cost-effective method for water treatment (Boudesocque et al., 2008).
Propriétés
IUPAC Name |
4-chloro-2,2-dimethyl-3-morpholin-4-ylthietane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3S/c1-9(2)7(8(10)15(9,12)13)11-3-5-14-6-4-11/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMSFFQTDDPVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(S1(=O)=O)Cl)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,2-dimethyl-3-morpholin-4-ylthietane 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aR*,7aS*)-1-methyl-4-(2-phenoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5508595.png)

![2-(4-morpholinylcarbonyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5508606.png)
![5-methyl-N-(2-methyl-5-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5508614.png)

![4-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-6-methoxypyrimidine](/img/structure/B5508627.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5508635.png)


![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5508666.png)


![8-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5508687.png)